molecular formula C7H11FO3 B583510 methyl (2R,4S)-4-fluorooxane-2-carboxylate CAS No. 157919-83-0

methyl (2R,4S)-4-fluorooxane-2-carboxylate

Cat. No.: B583510
CAS No.: 157919-83-0
M. Wt: 162.16
InChI Key: LBMDWIPBGKOEPK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2R,4S)-4-fluorooxane-2-carboxylate is a chiral compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a fluorine atom and a carboxylate ester group in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-fluorooxane-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated alcohol with a chiral auxiliary, followed by cyclization to form the tetrahydropyran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like titanium tetrachloride or boron trifluoride etherate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

methyl (2R,4S)-4-fluorooxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

methyl (2R,4S)-4-fluorooxane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-fluorooxane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The carboxylate ester group can undergo hydrolysis to release the active form of the compound, which then interacts with its target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate
  • (2R,4S)-methyl 4-chlorotetrahydro-2H-pyran-2-carboxylate
  • (2R,4S)-methyl 4-bromotetrahydro-2H-pyran-2-carboxylate

Uniqueness

The presence of the fluorine atom in methyl (2R,4S)-4-fluorooxane-2-carboxylate distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a unique and valuable compound in various applications .

Properties

CAS No.

157919-83-0

Molecular Formula

C7H11FO3

Molecular Weight

162.16

IUPAC Name

methyl (2R,4S)-4-fluorooxane-2-carboxylate

InChI

InChI=1S/C7H11FO3/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

LBMDWIPBGKOEPK-NTSWFWBYSA-N

SMILES

COC(=O)C1CC(CCO1)F

Synonyms

2H-Pyran-2-carboxylicacid,4-fluorotetrahydro-,methylester,cis-(9CI)

Origin of Product

United States

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